(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethoxyphenyl)-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethoxyphenyl)-2H-chromene-3-carboxamide” is a synthetic chromene derivative featuring a unique combination of functional groups: a benzenesulfonamidoimino moiety at position 2, a 3,4-dimethoxyphenyl carboxamide substituent at position 3, and a chromene core. Chromene derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, which could influence bioavailability and target binding .
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-31-21-13-12-17(15-22(21)32-2)25-23(28)19-14-16-8-6-7-11-20(16)33-24(19)26-27-34(29,30)18-9-4-3-5-10-18/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLYXSXXKSZEAG-LCUIJRPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure: While Rip-B shares the 3,4-dimethoxyphenyl group with the target compound, it lacks the chromene core and sulfonamidoimino group. Instead, it has a benzamide-linked phenethylamine chain.
- Properties: Rip-B has a melting point of 90°C and an 80% synthetic yield .
(2Z)-2-(Butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide (CAS 1261027-67-1)
- Structure: This chromene-3-carboxamide derivative replaces the benzenesulfonamidoimino group with a butylimino substituent and incorporates a thiadiazol ring.
- Properties : With a molecular weight of 418.52 g/mol (C₂₃H₂₂N₄O₂S), the thiadiazol group may confer enhanced metabolic stability compared to the target compound’s sulfonamide group .
Santa Cruz Compounds (sc-491800 and sc-491801)
- sc-491800: (2Z)-2-[(3,4-Dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide.
- sc-491801: (2Z)-7-Hydroxy-2-[(3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide.
- Comparison: Both feature chromene-carboxamide backbones but differ in their imino substituents (3,4-dimethoxyphenyl vs. 3-methylphenyl). The hydroxyl group at position 7 in these compounds may improve water solubility compared to the target compound’s sulfonamide group .
Physicochemical and Pharmacological Data
Research Findings and Functional Implications
Sulfonamide vs.
Chromene Core Modifications : The absence of a thiadiazol ring (as in CAS 1261027-67-1) or tetrahydrofuran-methyl group (as in sc-491800) in the target compound could reduce steric hindrance, favoring binding to flat hydrophobic pockets .
3,4-Dimethoxyphenyl Role : This substituent is conserved in both the target compound and sc-491800, suggesting its importance in modulating electron density and resonance effects for target engagement .
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